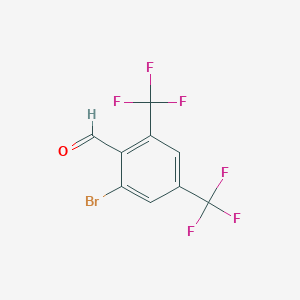

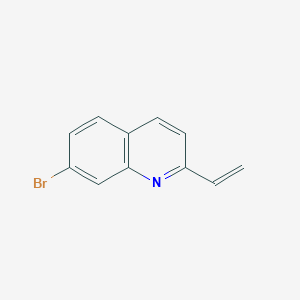

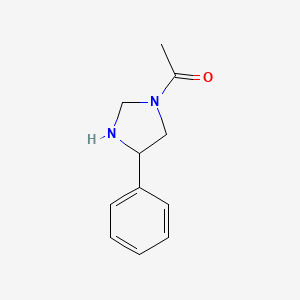

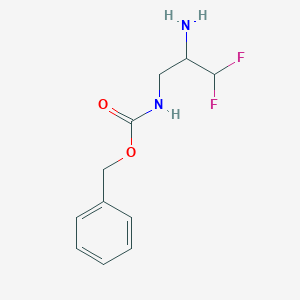

![molecular formula C16H20ClNO B1446973 3-[(2-Naphthyloxy)methyl]piperidine hydrochloride CAS No. 1706435-72-4](/img/structure/B1446973.png)

3-[(2-Naphthyloxy)methyl]piperidine hydrochloride

Descripción general

Descripción

3-[(2-Naphthyloxy)methyl]piperidine hydrochloride, also known as 3-[(2-Naphthyloxy)methyl]piperidine HCl, is a synthetic compound used in various scientific research applications. It is a white crystalline powder that is soluble in water, ethanol, and methanol, and has a melting point of 118-122°C. 3-[(2-Naphthyloxy)methyl]piperidine HCl is used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry.

Aplicaciones Científicas De Investigación

Alzheimer's Disease Treatment

Piperidine derivatives, like donepezil hydrochloride, are central acetylcholinesterase inhibitors used in treating mild-to-moderate Alzheimer's disease. Donepezil shows a good oral absorption profile, lacks significant liver toxicity, and has a favorable side effect profile, making it a key therapeutic agent in Alzheimer's disease management (Román & Rogers, 2004).

Pharmacological Diversity in Piperidine Derivatives

Piperidine derivatives exhibit a wide range of biological activities, indicating their potential for developing therapeutic agents across various disease states. This includes acting on opioid receptors, demonstrating antimicrobial properties, and engaging with central nervous system targets to modulate pain and psychoactive effects (Brine et al., 1997).

Role in Diabetes Treatment

The serine exopeptidase DPP IV, targeted by certain piperidine derivatives, plays a crucial role in glucose metabolism. Inhibiting DPP IV improves glycemic control in type 2 diabetes mellitus, showcasing the therapeutic relevance of piperidine derivatives in managing chronic conditions (Mendieta, Tarragó, & Giralt, 2011).

Enhancing Drug Bioavailability

Piperine, a piperidine alkaloid found in black pepper, has been shown to increase the bioavailability of various drugs and nutrients through inhibition of drug-metabolizing enzymes and enhancement of absorption. This property is particularly beneficial for improving therapeutic outcomes and supplement effectiveness (Srinivasan, 2007).

Anticancer Activity

Piperidine derivatives are being explored for their anticancer potential, with some compounds demonstrating the ability to inhibit tumor growth and metastasis. The research into these derivatives underscores the potential for new cancer therapies that target specific cellular pathways and mechanisms involved in cancer progression (Peixoto et al., 2021).

Propiedades

IUPAC Name |

3-(naphthalen-2-yloxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-2-6-15-10-16(8-7-14(15)5-1)18-12-13-4-3-9-17-11-13;/h1-2,5-8,10,13,17H,3-4,9,11-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTHHTJBQBSDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Naphthyloxy)methyl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.